molecular formula C11H16O4 B14283977 2-Methyl-3,5-dioxohexyl 2-methylprop-2-enoate CAS No. 137732-80-0

2-Methyl-3,5-dioxohexyl 2-methylprop-2-enoate

Cat. No.: B14283977
CAS No.: 137732-80-0
M. Wt: 212.24 g/mol
InChI Key: FWPAHRXCSIZNTH-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dioxohexyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both ketone and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,5-dioxohexyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with a suitable alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5-dioxohexyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-3,5-dioxohexyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-dioxohexyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,5-dioxohexyl 2-methylprop-2-enoate is unique due to its combination of ketone and ester functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields.

Properties

CAS No.

137732-80-0

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(2-methyl-3,5-dioxohexyl) 2-methylprop-2-enoate

InChI

InChI=1S/C11H16O4/c1-7(2)11(14)15-6-8(3)10(13)5-9(4)12/h8H,1,5-6H2,2-4H3

InChI Key

FWPAHRXCSIZNTH-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C(=C)C)C(=O)CC(=O)C

Origin of Product

United States

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